Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carbamoylation: The methylcarbamoyl group is introduced via carbamoylation reactions, often using methyl isocyanate as the carbamoylating agent.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole ring positions.
Reduction: Reduction reactions can target the carbamoyl and ester groups, converting them to their respective alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Alcohol derivatives of the carbamoyl and ester groups.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-(propylcarbamoyl)-1,2-thiazole-5-carboxylate
Comparison:
- Uniqueness: Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
- Differences: The length and nature of the carbamoyl group can significantly affect the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate (CAS Number: 1112444-69-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C7H9N3O3S |
Molecular Weight | 215.23 g/mol |
CAS Number | 1112444-69-5 |
Structure | Chemical Structure |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. The compound's structure suggests potential interactions with targets involved in inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that this compound possesses significant antimicrobial properties. In vitro assays demonstrated effective inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis, indicating potent activity against this pathogen .
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory effects. Preliminary results suggest that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX2 and iNOS, contributing to its therapeutic potential in inflammatory diseases .
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using various cell lines. The results indicated a favorable safety profile with IC50 values greater than 64 μg/mL against HepG2 liver cells, suggesting low toxicity .
Case Studies
Case Study 1: Tuberculosis Treatment
A study involving animal models demonstrated that this compound significantly reduced bacterial load in the lungs of mice infected with M. tuberculosis. The treatment resulted in a reduction of approximately 1 log10 CFU compared to untreated controls, highlighting its potential as a novel antitubercular agent .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, the compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in inflammatory markers and improved histological outcomes in treated groups compared to controls, suggesting its utility in managing inflammatory conditions .
Research Findings
The following table summarizes key findings from various studies on this compound:
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | MIC values: 0.02 - 0.12 μg/mL against M. tuberculosis |
Anti-inflammatory Effects | Inhibition of COX2 and iNOS expression |
Cytotoxicity | IC50 > 64 μg/mL against HepG2 cells |
In Vivo Efficacy | Significant reduction in bacterial load in TB-infected mice |
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3S/c1-9-6(11)4-3(8)5(14-10-4)7(12)13-2/h8H2,1-2H3,(H,9,11) |
InChI Key |
NYFWKBKBLYBSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)OC |
Origin of Product |
United States |
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